molecular formula C10H12O2 B3204293 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one CAS No. 103323-98-4

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one

Cat. No.: B3204293
CAS No.: 103323-98-4
M. Wt: 164.2 g/mol
InChI Key: MGUAOEHHZFQJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H12O2 It is a derivative of acetophenone, featuring an ethyl group and a hydroxyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: this compound can be converted to 1-(2-ethyl-4-oxophenyl)ethan-1-one.

    Reduction: The compound can be reduced to 1-(2-ethyl-4-hydroxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-4-hydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)ethan-1-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    1-(4-Hydroxyphenyl)ethan-1-one: The hydroxyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

    1-(2-Ethylphenyl)ethan-1-one: Lacks the hydroxyl group, leading to different interactions and applications.

Uniqueness: 1-(2-Ethyl-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-ethyl-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-6-9(12)4-5-10(8)7(2)11/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUAOEHHZFQJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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